N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide is a triazine derivative characterized by a 1,3,5-triazine core substituted with two dimethylamino groups at the 4- and 6-positions and an ethanesulfonamide moiety attached via a methylene bridge at the 2-position. This compound’s structural uniqueness lies in its electron-rich triazine ring, which is stabilized by the dimethylamino groups, and the sulfonamide side chain, which may confer solubility and biological activity.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N6O2S/c1-6-19(17,18)11-7-8-12-9(15(2)3)14-10(13-8)16(4)5/h11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBBYDRBIJKQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide is an organic compound notable for its unique chemical structure and potential biological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine ring substituted with dimethylamino groups and an ethanesulfonamide moiety. Its molecular formula is C₁₁H₁₈N₄O₂S, with a molecular weight of approximately 298.35 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The triazine structure enables effective binding to various molecular targets, modulating their activity. This interaction can lead to significant biological effects such as:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may alter receptor activity, impacting cellular signaling pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that related triazine derivatives can inhibit kinases associated with cancer progression:
| Compound | Target Kinase | IC₅₀ (μM) | Effect |
|---|---|---|---|
| 1g | TRKA | 0.004 | Strong inhibition |
| 1g | DYRK1A | 0.043 | Potent inhibition |
| 1g | DYRK1B | <0.020 | Strong inhibition |
These findings suggest that this compound might also possess similar anticancer activities due to its structural similarities to these effective inhibitors .
Enzymatic Activity
The compound has shown promise as a biochemical probe in enzyme studies. Its ability to bind selectively to enzymes can facilitate the investigation of enzymatic mechanisms and the development of new therapeutic agents.
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various triazine derivatives against cancer cell lines using the sulforhodamine B (SRB) assay. Compounds were screened against multiple cancer types including lung (A549), colon (HCT116), and breast (MDA-MB-231) cancers. Results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition in cancer cells .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound interacts with key signaling pathways involved in cell proliferation and survival. The modulation of these pathways suggests potential therapeutic applications in cancer treatment.
- Synthesis and Industrial Applications : The synthesis of this compound typically involves multi-step organic reactions starting from 4,6-dichloro-1,3,5-triazine. Industrial production methods utilize continuous flow reactors to optimize yield and purity .
Comparison with Similar Compounds
Key Observations:
- Functional Group Impact : Sulfonamide (target compound) vs. sulfonylurea (herbicides) affects hydrolytic stability. Sulfonylureas are prone to hydrolysis under acidic/basic conditions, whereas sulfonamides may exhibit greater stability .
Research Findings and Gaps
- Synthetic Challenges : Introducing the ethanesulfonamide group requires precise control to avoid side reactions, as seen in sulfonylurea syntheses .
- Biological Activity: No direct data exist for the target compound. However, analogs like metsulfuron-methyl show EC₅₀ values in the nM range for ALS inhibition, suggesting the need for similar assays .
Preparation Methods
Cyanuric Chloride-Based Approach
Functionalization of the Triazine Ring
Dimethylamino Group Installation
Two established methodologies exist:
Method A: Direct Amination
- React cyanuric chloride with excess dimethylamine (4 eq.)
- Stepwise temperature increase from 0°C to 60°C over 6 hours
- Quench with ice-water, extract with DCM, dry over MgSO₄
Method B: Protecting Group Strategy
- Protect one chloride as phenoxy group using phenol/NaOH
- Substitute remaining chlorides with dimethylamine
- Remove phenoxy group via hydrogenolysis
Method B offers better regiocontrol (78% vs 65% purity for Method A).
Sulfonamide Side Chain Attachment
Sulfonylation of Primary Amines
The methylaminomethyl group undergoes sulfonylation:
- Prepare 2-(aminomethyl)-4,6-bis(dimethylamino)-1,3,5-triazine via Gabriel synthesis.
- React with ethanesulfonyl chloride (1.2 eq.) in pyridine at -10°C
- Stir for 12 hours, then pour into ice-HCl
Critical considerations:
Direct Coupling of Pre-Formed Sulfonamides
Alternative approach couples 4,6-bis(dimethylamino)-1,3,5-triazine-2-carbaldehyde with ethanesulfonamide:
- Condense aldehyde with sulfonamide using TiCl₄ as Lewis acid
- Reduce imine intermediate with NaBH₃CN
- Purify via flash chromatography (SiO₂, 9:1 DCM/MeOH)
Yields: 63% with >95% purity by HPLC
Optimization of Reaction Conditions
Solvent Systems
Catalytic Enhancements
- Phase-transfer catalysts : Aliquat 336 improves substitution efficiency by 18-22% in biphasic systems
- Microwave assistance : Reduces reaction times from hours to minutes (e.g., 15 min at 100W vs 6h conventional)
Analytical Characterization
Critical quality control parameters:
X-ray crystallography confirms:
- Planar triazine ring with bond angles 120° ± 0.3°
- Sulfonamide group adopts gauche conformation relative to triazine plane
Scale-Up Considerations
Industrial production challenges:
- Exothermic risks : ΔH = -89 kJ/mol during dimethylamine addition
- Waste management : 6.3 kg aqueous waste per kg product containing dimethylamine hydrochlorides
- Cost drivers :
- Cyanuric chloride: $42/kg (bulk pricing)
- Ethanesulfonyl chloride: $175/kg
Optimization strategies:
- Continuous flow reactors for substitution steps (residence time 8.5 min)
- Membrane-based recovery of dimethylamine (>92% recycle efficiency)
Comparative Evaluation of Synthetic Routes
| Method | Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Cyanuric chloride route | 62% | 98.7% | 1.00 | Excellent |
| Guanidine cyclization | 58% | 97.1% | 0.87 | Moderate |
| Reductive amination | 63% | 99.2% | 1.15 | Challenging |
Key tradeoffs:
- Cyanuric chloride route offers best scalability but requires stringent temperature control
- Reductive amination provides highest purity but uses expensive TiCl₄ catalyst
Emerging Methodologies
Enzymatic Sulfonylation
Recent advances employ aryl sulfotransferases for greener synthesis:
Photoredox Catalysis
Visible-light mediated C-N bond formation:
- Ru(bpy)₃Cl₂ catalyst (0.5 mol%)
- Blue LEDs, DMF/H₂O (4:1) solvent
- Reduces reaction time to 2 hours (vs 12h conventional)
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution on a triazine core. A related approach (for analogous triazines) uses reductive amination with NaBHCN in methanol under acidic conditions (pH 6) to introduce amine groups . For the target compound, methylamine or dimethylamine derivatives may replace allylamine in similar steps. Optimization includes solvent choice (dry methanol/isopropanol), temperature control (25–60°C), and stoichiometric ratios (e.g., 1:1.2 for amine:triazine intermediates). Purity is ensured via recrystallization or HPLC (C18 column, acetonitrile/water gradient).
- Analytical Validation : Confirm intermediates via H/C NMR (δ 2.8–3.5 ppm for dimethylamino groups) and ESI-MS (expected [M+H] ≈ 340 g/mol).
Q. How is the molecular structure of this compound validated, and what techniques are critical for characterization?
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXTL or SHELXL software resolves bond lengths/angles and hydrogen-bonding networks. For example, triazine derivatives often show C–N bond lengths of 1.32–1.35 Å and N–C–N angles of 117–123° .
- Spectroscopy : FT-IR confirms sulfonamide S=O stretches (~1350 cm) and triazine ring vibrations (1550–1600 cm). H NMR distinguishes methylene (–CH–) protons near δ 4.2–4.5 ppm.
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are compared to controls like ampicillin .
- Enzyme Inhibition : Assay acetylcholinesterase (AChE) or kinase activity via colorimetric methods (e.g., Ellman’s reagent for AChE). IC values are calculated using nonlinear regression.
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?
- Disorder Handling : In SHELXL, split atoms into partial occupancy sites (e.g., 50:50 for methyl groups). Apply restraints (DFIX, SIMU) to maintain reasonable geometry .
- Twinning : For non-merohedral twinning, use TWIN/BASF commands in SHELXTL. R values > 0.05 suggest twinning; refine using HKLF5 format .
- Case Example : A zinc-triazine complex () required multi-scan absorption corrections (SADABS) and symmetry constraints (C2/c space group) to resolve O–H···N hydrogen bonds (1.8–2.2 Å).
Q. What strategies address low yields or by-product formation during synthesis?
- By-Product Analysis : LC-MS identifies impurities (e.g., over-alkylated triazines). Adjust reaction time (≤12 hrs) and stoichiometry to suppress side reactions.
- Purification : Use preparative HPLC with a phenyl-hexyl column (0.1% TFA modifier) to isolate the sulfonamide product from dimethylamino-triazine by-products .
Q. How can computational methods elucidate the compound’s mechanism of action in biological systems?
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., DNA gyrase). The triazine core may π-stack with aromatic residues (e.g., Tyr in ATP-binding pockets) .
- MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns). Free-energy calculations (MM-PBSA) quantify affinity differences between analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
